(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: is a chiral amine compound featuring a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring.
Chiral Amine Introduction: The chiral amine group is introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of amines or other reduced derivatives.
Substitution Products: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with biomolecules.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications:
Industry
Material Science: Used in the development of advanced materials.
Chemical Manufacturing: Employed in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Atom: The presence of the fluorine atom imparts unique electronic properties.
Chiral Center: The chiral center provides enantioselectivity in reactions.
This detailed article provides a comprehensive overview of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1R)-1-(3-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
CKEIEOLXLLJFSA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)F)N |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.